Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)-
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Overview
Description
Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of two 2,4-dinitrophenyl groups attached to the 2 and 3 positions of the benzo[b]thiophene ring.
Preparation Methods
The synthesis of benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)- typically involves the reaction of benzo[b]thiophene with 2,4-dinitrophenyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups such as amines or halides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacturing of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)- can be compared with other similar compounds, such as:
Benzo[b]thiophene: The parent compound without the dinitrophenyl groups.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single thiophene ring.
Benzofuran: A similar compound with an oxygen atom instead of sulfur in the heterocyclic ring.
The uniqueness of benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61200-55-3 |
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Molecular Formula |
C20H10N4O8S |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2,3-bis(2,4-dinitrophenyl)-1-benzothiophene |
InChI |
InChI=1S/C20H10N4O8S/c25-21(26)11-5-7-13(16(9-11)23(29)30)19-15-3-1-2-4-18(15)33-20(19)14-8-6-12(22(27)28)10-17(14)24(31)32/h1-10H |
InChI Key |
IBVKOIUDAANJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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